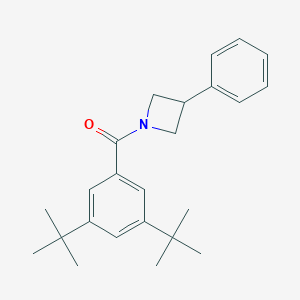
1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine (DBPA) is a photo-initiator that is widely used in polymerization reactions due to its high reactivity and efficiency. DBPA belongs to the family of benzophenone derivatives and is characterized by its high absorption in the UV region.
作用機序
The mechanism of action of 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine involves the absorption of UV light, which results in the formation of radicals. These radicals initiate the polymerization reaction by reacting with monomers or oligomers. The radicals generated by 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine are highly reactive and can initiate the polymerization of various monomers.
Biochemical and physiological effects:
1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine is not intended for use in biological systems. Therefore, there is limited information regarding its biochemical and physiological effects. However, it has been reported that 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine can cause skin irritation and sensitization. Therefore, it is important to handle 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine with caution and use appropriate protective equipment.
実験室実験の利点と制限
1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine has several advantages for use in lab experiments. It is highly reactive and efficient, making it an excellent photo-initiator for polymerization reactions. 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine is also stable under normal laboratory conditions, making it easy to handle and store. However, 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine has some limitations. It has a narrow absorption range, which limits its use in certain applications. 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine also requires UV light for activation, which may not be available in all laboratory settings.
将来の方向性
There are several future directions for the use of 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine. One area of research is the development of new photo-initiators with broader absorption ranges. This would allow for the use of photo-initiators in a wider range of applications. Another area of research is the development of photo-initiators that can be activated by visible light. This would eliminate the need for UV light, making it easier to use photo-initiators in various laboratory settings. Additionally, research is needed to determine the long-term effects of 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine on human health and the environment.
Conclusion:
In conclusion, 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine (1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine) is a highly reactive and efficient photo-initiator that is widely used in polymerization reactions. 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine has several advantages, including its stability and efficiency. However, it also has limitations, including its narrow absorption range and the need for UV light for activation. Future research is needed to develop new photo-initiators with broader absorption ranges and to determine the long-term effects of 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine on human health and the environment.
合成法
1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine can be synthesized by the reaction of 3,5-Ditert-butylbenzoyl chloride with 3-phenylazetidine in the presence of a base such as triethylamine. The reaction yields 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine as a white solid with a melting point of 91-93°C.
科学的研究の応用
1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine is widely used as a photo-initiator in polymerization reactions. It has been used in the synthesis of various polymers such as poly(methyl methacrylate), polyurethane, and epoxy resins. 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine is also used in the production of dental composites and adhesives. 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine has been found to be effective in the curing of dental composites and adhesives due to its high reactivity and efficiency.
特性
分子式 |
C24H31NO |
|---|---|
分子量 |
349.5 g/mol |
IUPAC名 |
(3,5-ditert-butylphenyl)-(3-phenylazetidin-1-yl)methanone |
InChI |
InChI=1S/C24H31NO/c1-23(2,3)20-12-18(13-21(14-20)24(4,5)6)22(26)25-15-19(16-25)17-10-8-7-9-11-17/h7-14,19H,15-16H2,1-6H3 |
InChIキー |
CJBZNVXUUCBNGO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CC(C2)C3=CC=CC=C3)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CC(C2)C3=CC=CC=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}-3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinedione](/img/structure/B286484.png)
![1-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-3-(9H-fluorene-9-ylidene)-2,5-pyrrolidinedione](/img/structure/B286485.png)
![3-(9H-fluoren-9-ylidene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B286486.png)
![3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione](/img/structure/B286487.png)
![3-(Diphenylmethylene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B286490.png)
![5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B286491.png)
![O-[[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]] N,N-dimethylcarbamothioate](/img/structure/B286493.png)


![4-[4-(2-Ethoxyphenyl)piperazin-1-yl]-6,7-dimethoxy-2-[3-(trifluoromethyl)phenyl]quinazoline](/img/structure/B286497.png)
![1-{2-(9H-carbazol-9-yl)-1-[(diphenylamino)methyl]ethoxy}-3-(diethylamino)-2-propanol](/img/structure/B286500.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol](/img/structure/B286503.png)
![2-[2-(2,4-Dimethylanilino)-2-oxoethyl]isoquinolinium](/img/structure/B286505.png)
![2-[2-(2,5-Dimethylanilino)-2-oxoethyl]isoquinolinium](/img/structure/B286506.png)